molecular formula C25H36ClNO4 B599571 Dihydroetorphine hydrochloride CAS No. 155536-45-1

Dihydroetorphine hydrochloride

Cat. No.: B599571
CAS No.: 155536-45-1
M. Wt: 450.016
InChI Key: XRHDQSKAXOSHGA-DTUSRQQPSA-N
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Description

Dihydroetorphine hydrochloride is a potent semi-synthetic opioid analgesic derived from thebaine. It was developed by K. W. Bentley at McFarlan-Smith in the 1960s and is primarily used in China as a strong painkiller for humans. It is several thousand times more potent than morphine, with potency ranging from 1000 to 12000 times depending on the method of comparison . Despite its high potency, it is poorly absorbed when taken orally, leading to the development of sublingual and transdermal formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroetorphine hydrochloride typically starts from codeine. The process involves several key steps:

    Oxidation of Codeine: Codeine is oxidized to form an unsaturated ketone.

    N-carboethoxylation: The tertiary amine of codeine undergoes N-carboethoxylation.

    Diels-Alder Reaction: Thebaine, an intermediate, undergoes a Diels-Alder reaction with butenone.

    Catalytic Hydrogenation: The double bonds are reduced through catalytic hydrogenation.

    Addition of Propyl Grignard Reagent: Introduction of n-propyl group via addition of propyl Grignard reagent.

    Removal of Oxymethyl Group: Final steps involve the removal of the oxymethyl group

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves fewer steps and utilizes efficient reaction conditions to minimize production costs .

Types of Reactions:

    Oxidation: Codeine is oxidized to form an unsaturated ketone.

    Reduction: Catalytic hydrogenation is used to reduce double bonds.

    Substitution: Introduction of the n-propyl group via Grignard reagent addition.

    Deprotection: Removal of protecting groups such as oxymethyl

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydroetorphine hydrochloride has several scientific research applications:

Mechanism of Action

Dihydroetorphine hydrochloride exerts its effects by acting as a selective agonist at the mu-opioid receptor (OP3). It also binds and activates delta (OP1) and kappa (OP2) opioid receptors. The compound’s high potency is attributed to its strong affinity for these receptors, leading to potent analgesic effects. The rapid onset of action and short duration are due to its pharmacokinetic properties, including rapid distribution to the brain and metabolism by glucuronidation .

Comparison with Similar Compounds

    Etorphine: Another potent opioid derived from thebaine, primarily used in veterinary medicine for immobilizing large animals.

    Buprenorphine: A semi-synthetic opioid used for pain management and opioid addiction treatment.

    Morphine: A naturally occurring opioid used for pain relief.

Comparison:

This compound stands out due to its exceptional potency and unique pharmacokinetic properties, making it a valuable compound in pain management and opioid research.

Properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,17-18,21,27-28H,5,8-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDQSKAXOSHGA-DTUSRQQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155536-45-1
Record name 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,17-dimethyl-α-propyl-, hydrochloride (1:1), (αR,5α,7α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155536-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroetorphine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155536451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROETORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPU5B72OOI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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